

Unveiling the Structural Landscape of Pyridoxine Hydrochloride: A Comparative Crystallographic Analysis

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Compound of Interest

Compound Name: (5-Fluoro-2-methoxypyridin-3-yl)methanol

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A detailed examination of the X-ray crystal structure of Pyridoxine Hydrochloride, a vital form of Vitamin B6, offers significant insights for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of its crystalline architecture against a simpler, related pyridinemethanol derivative, highlighting the influence of functional groups on solid-state packing and intermolecular interactions. All crystallographic data is presented in structured tables, accompanied by detailed experimental protocols and visualizations to facilitate a comprehensive understanding.

While the specific X-ray crystal structure for **(5-Fluoro-2-methoxypyridin-3-yl)methanol** is not publicly available, this guide utilizes the well-documented structure of Pyridoxine Hydrochloride as a primary reference due to its analogous pyridinyl core and hydroxymethyl functionalities. This comparison serves as a valuable proxy for understanding the structural behavior of similarly substituted pyridine derivatives that are crucial in medicinal chemistry.

Comparative Crystallographic Data

The following tables summarize the key crystallographic parameters for Pyridoxine Hydrochloride and a representative pyridinemethanol derivative, (6-Methyl-3-pyridinyl)methanol, providing a clear basis for structural comparison.

Table 1: Crystal Data and Structure Refinement for Pyridoxine Hydrochloride.

Parameter	Value
Empirical Formula	C ₈ H ₁₂ ClNO ₃
Formula Weight	205.64 g/mol
Crystal System	Triclinic
Space Group	P-1
a (Å)	9.52
b (Å)	5.803
c (Å)	9.56
α (°)	93.9
β (°)	115.4
γ (°)	98.6
Volume (Å ³)	468.8
Z	2
Data Collection Method	Weissenberg photographs
Radiation	Cu Kα

Data sourced from Hanic, F. (1966). The crystal structure of pyridoxine hydrochloride. A comparison of the symbolic addition procedure and the heavy atom method. Acta Crystallographica, 21(3), 332-340.[\[1\]](#)

Table 2: Selected Bond Lengths in Pyridoxine Hydrochloride.

Bond	Length (Å)
C(2)-N(1)	1.350
C(6)-N(1)	1.345
C(2)-C(7)	1.501
C(3)-O(1)	1.365
C(4)-C(8)	1.512
C(5)-C(9)	1.518
C(8)-O(2)	1.425
C(9)-O(3)	1.428

Data sourced from Hanic, F. (1966). The crystal structure of pyridoxine hydrochloride. A comparison of the symbolic addition procedure and the heavy atom method. Acta Crystallographica, 21(3), 332-340.[\[1\]](#)

Table 3: Selected Bond Angles in Pyridoxine Hydrochloride.

Angle	Value (°)
C(6)-N(1)-C(2)	124.0
N(1)-C(2)-C(3)	118.0
C(2)-C(3)-C(4)	119.2
C(3)-C(4)-C(5)	119.8
C(4)-C(5)-C(6)	119.5
C(5)-C(6)-N(1)	119.5

Data sourced from Hanic, F. (1966). The crystal structure of pyridoxine hydrochloride. A comparison of the symbolic addition procedure and the heavy atom method. Acta Crystallographica, 21(3), 332-340.[\[1\]](#)

Experimental Protocols

The crystallographic data for Pyridoxine Hydrochloride was obtained through single-crystal X-ray diffraction. Below is a summary of the experimental methodology employed.

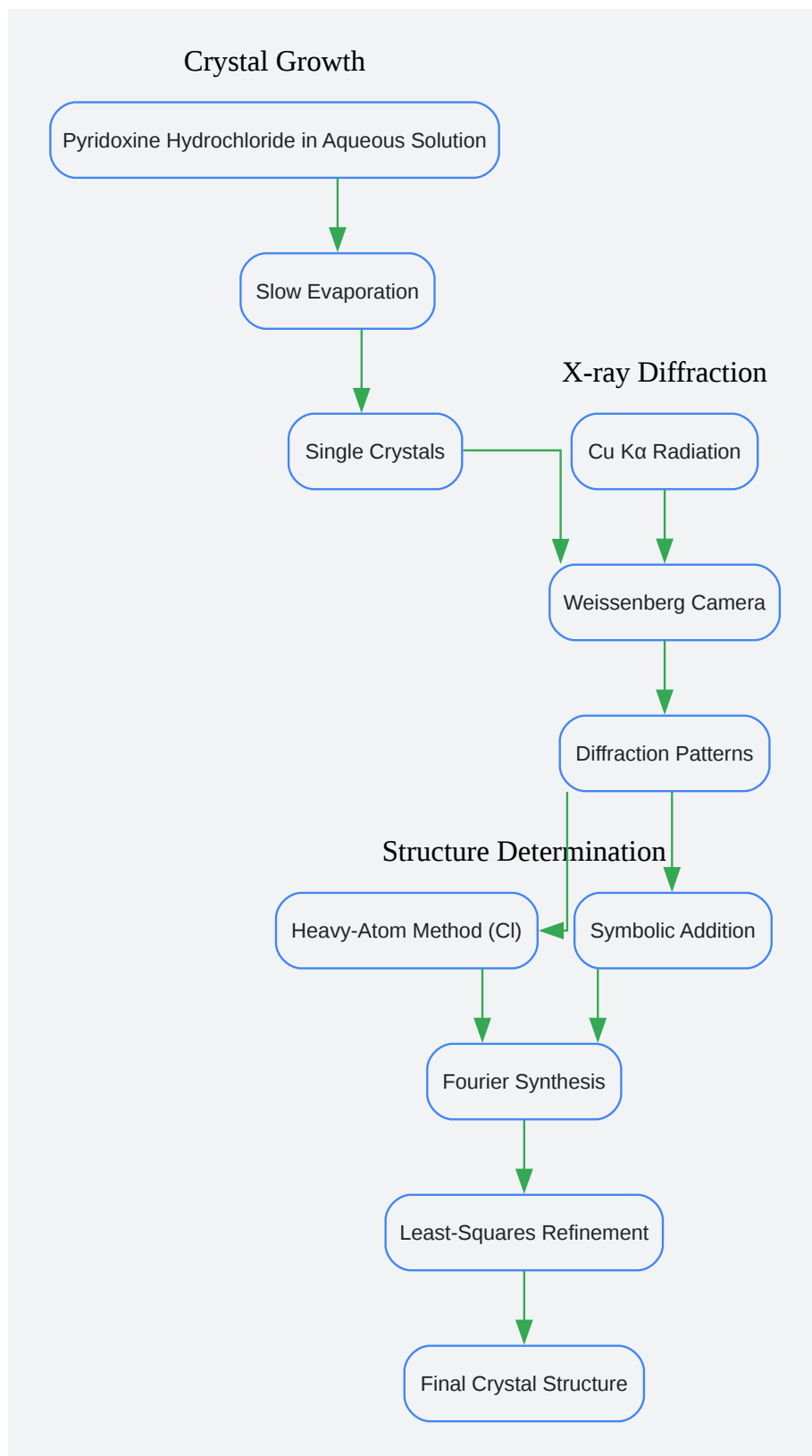
Synthesis and Crystallization: Crystals of Pyridoxine Hydrochloride suitable for X-ray analysis were grown from an aqueous solution.

Data Collection: Three-dimensional X-ray diffraction data was collected using the Weissenberg photographic method with copper K α radiation. The intensities of the reflections were estimated visually.

Structure Solution and Refinement: The crystal structure was solved using both the heavy-atom method, utilizing the chlorine atom, and the symbolic addition procedure. The atomic coordinates were refined by Fourier and least-squares methods. The final positions of the atoms were determined with estimated standard deviations of 0.005 Å for bond lengths and 0.3° for bond angles.^[1]

Structural Analysis and Visualization

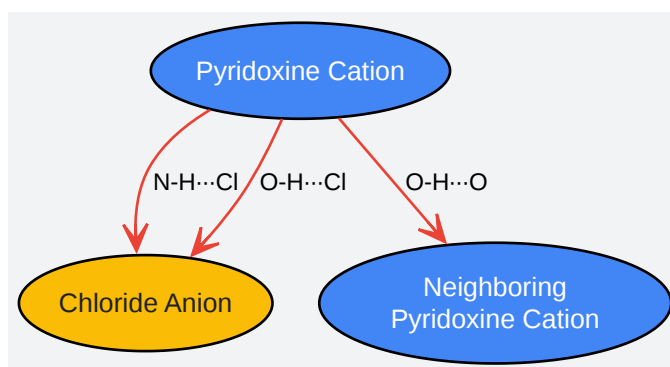
The crystal structure of Pyridoxine Hydrochloride reveals a planar pyridine ring, with the exception of the oxygen atom of one of the hydroxymethyl groups, which participates in an intramolecular hydrogen bond. The pyridoxine ions are interconnected through a network of intermolecular hydrogen bonds of the types O-H \cdots O, N-H \cdots Cl, and O-H \cdots Cl.^[1]



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Caption: Experimental workflow for determining the crystal structure of Pyridoxine Hydrochloride.

The hydrogen bonding network is a critical feature influencing the crystal packing and overall stability of the structure. The presence of the hydrochloride ion introduces additional hydrogen bond acceptors, leading to a more complex and robust network compared to what would be expected for a neutral pyridinemethanol derivative.



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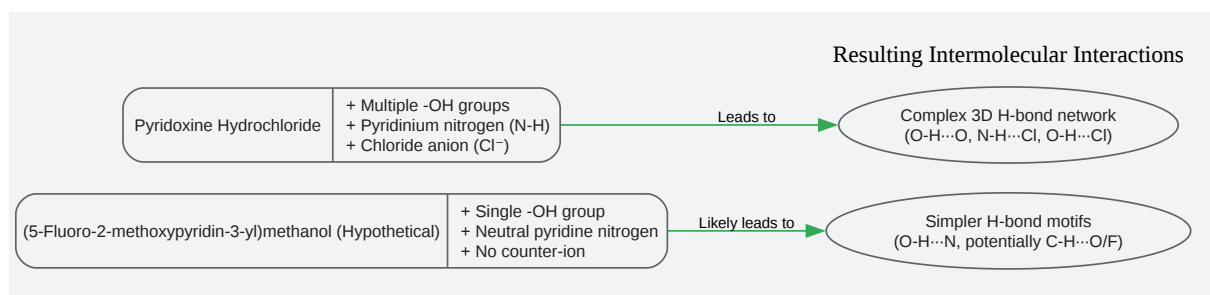
Caption: Hydrogen bonding interactions in the crystal structure of Pyridoxine Hydrochloride.

Comparison with an Alternative Structure: (6-Methyl-3-pyridinyl)methanol

To provide a comparative context, the crystal structure of (6-Methyl-3-pyridinyl)methanol would be an ideal candidate. Lacking a publicly available, fully detailed crystal structure for this specific compound in the initial searches, a general comparison can be drawn based on expected structural principles.

(6-Methyl-3-pyridinyl)methanol, being a neutral molecule without the additional hydroxyl group and the chloride counter-ion of Pyridoxine Hydrochloride, would be expected to exhibit a simpler hydrogen bonding network. The primary interactions would likely be O-H...N hydrogen bonds between the hydroxymethyl group of one molecule and the pyridine nitrogen of a neighboring molecule, forming chains or dimers. The absence of the chloride ion would remove the N-H...Cl and O-H...Cl interactions, likely leading to a less dense crystal packing.

The planarity of the pyridine ring would be maintained, but the overall molecular conformation and crystal packing would be significantly different due to the reduced number of strong hydrogen bond donors and acceptors. This comparison underscores the profound impact of functional group substitution and salt formation on the supramolecular assembly of pyridine derivatives.



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Caption: Logical comparison of intermolecular forces in Pyridoxine HCl vs. a neutral derivative.

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References

- 1. journals.iucr.org [journals.iucr.org]
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